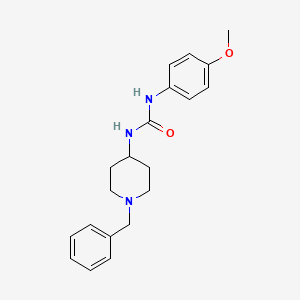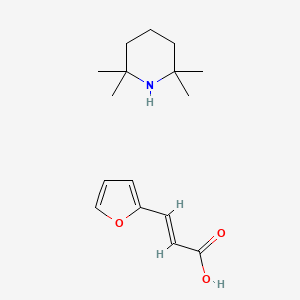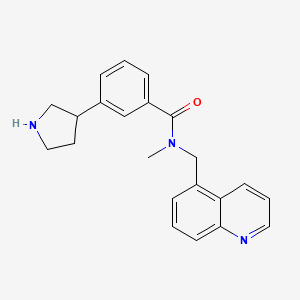
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea, also known as BPU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BPU belongs to the class of piperidine-based compounds and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication. This compound has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and topoisomerase II, which is involved in DNA replication. This compound has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in both in vitro and in vivo studies. It has been found to induce apoptosis, or programmed cell death, in cancer cells, and to reduce the production of inflammatory mediators in animal models of arthritis. This compound has also been found to reduce the replication of viruses in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea has several advantages as a research tool, including its high purity and stability, and its ability to selectively target certain enzymes and signaling pathways. However, this compound also has limitations, including its low solubility in water, which can make it difficult to administer in animal studies, and its potential toxicity, which must be carefully monitored in research studies.
Zukünftige Richtungen
There are several future directions for the research of N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Additionally, the development of novel drug delivery systems for this compound may improve its efficacy and reduce its potential toxicity.
Synthesemethoden
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea involves a multi-step process that includes the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with 4-methoxyphenyl isocyanate. The final step involves the reaction of the intermediate compound with urea, resulting in the formation of this compound. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-4-piperidinyl)-N'-(4-methoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells in various types of cancers, including breast, lung, and colon cancer. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-9-7-17(8-10-19)21-20(24)22-18-11-13-23(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFWNGBGVVOSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5336141.png)
![4-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}benzonitrile hydrochloride](/img/structure/B5336142.png)
![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5336145.png)
![N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5336157.png)
![4-methoxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5336159.png)
![phenyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanone dihydrochloride](/img/structure/B5336179.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336186.png)
![N-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenylalanine](/img/structure/B5336189.png)
![2-{1-cyclopentyl-4-[5,6-dimethyl-2-(trifluoromethyl)-4-pyrimidinyl]-2-piperazinyl}ethanol](/img/structure/B5336192.png)

![3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5336204.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336212.png)

